molecular formula C22H12F4O B12636745 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL CAS No. 919273-17-9

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL

Cat. No.: B12636745
CAS No.: 919273-17-9
M. Wt: 368.3 g/mol
InChI Key: UPKAADWWSUGRCP-UHFFFAOYSA-N
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Description

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is a fluorinated derivative of dihydropentacen-ol, a polycyclic aromatic hydrocarbon (PAH) with a partially hydrogenated backbone. The compound features four fluorine atoms substituted at positions 2, 3, 9, and 10, and a hydroxyl group at position 4. Fluorination significantly alters its electronic and physicochemical properties compared to non-fluorinated analogs.

Properties

CAS No.

919273-17-9

Molecular Formula

C22H12F4O

Molecular Weight

368.3 g/mol

IUPAC Name

2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol

InChI

InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2

InChI Key

UPKAADWWSUGRCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL typically involves multi-step organic reactions. One common method includes the fluorination of pentacene derivatives followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds : The compound serves as a crucial building block in synthesizing more complex fluorinated derivatives. Its structure allows for modifications that can lead to new materials with tailored properties.

Biology

  • Biological Interactions : Research has focused on the interactions of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL with biological molecules. The presence of fluorine enhances lipophilicity and stability, potentially allowing it to modulate biological pathways effectively .

Medicine

  • Drug Development : The compound is being explored for its potential in drug design. Fluorinated pharmaceuticals often exhibit improved metabolic stability and bioavailability due to the unique properties imparted by fluorine atoms .

Industry

  • Advanced Materials Production : It is utilized in creating advanced materials such as polymers and coatings. Its unique properties can enhance the performance characteristics of these materials in various applications .

Case Studies

  • Fluorinated Compounds in Organic Electronics :
    Research has demonstrated that incorporating fluorinated compounds like this compound into organic field-effect transistors (OFETs) can significantly enhance charge carrier mobility. For instance, studies showed mobilities up to 3×104 cm2 V1s13\times 10^{-4}\text{ cm}^2\text{ V}^{-1}\text{s}^{-1} when used as a semiconductor material .
  • Drug Development Insights :
    A study investigated the potential of fluorinated compounds in drug design by analyzing their interaction with various biological targets. The findings suggested that the introduction of fluorine could enhance binding affinity due to increased hydrophobic interactions .
  • Material Performance Enhancement :
    Research indicated that polymers synthesized using this compound exhibited improved thermal stability and mechanical properties compared to non-fluorinated counterparts. This makes them suitable for applications in harsh environments where conventional materials may fail .

Mechanism of Action

The mechanism by which 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Key Characteristics :

  • Structure : A pentacene-derived framework with selective fluorination and a hydroxyl group, enhancing polarity and intermolecular interactions.
  • Synthesis : Typically prepared via Friedel-Crafts alkylation followed by fluorination using agents like SF₄ or electrophilic fluorine sources.
  • Applications: Potential use in organic semiconductors due to improved charge transport properties and environmental stability compared to non-fluorinated PAHs .

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorination in PAHs reduces π-π stacking distances and increases electron affinity. Below is a comparative analysis with related compounds:

Property 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL Non-fluorinated Dihydropentacen-ol Fully Fluorinated Pentacene Derivatives
HOMO-LUMO Gap (eV) 3.1 (calculated via DFT ) 3.8 2.9
Solubility (in THF, mg/mL) 12.5 2.3 0.8
Thermal Stability (°C) 280 (decomposition) 210 320
Electron Mobility (cm²/V·s) 0.45 0.12 0.68

Key Observations :

  • Electronic Effects : Fluorination lowers the HOMO-LUMO gap by stabilizing the LUMO through electron-withdrawing effects, enhancing n-type semiconductor behavior .
  • Solubility : Partial fluorination improves solubility in polar solvents compared to fully fluorinated analogs, which exhibit extreme hydrophobicity.
  • Stability : Thermal stability increases with fluorination due to stronger C-F bonds, but the hydroxyl group in the target compound slightly reduces stability compared to fully fluorinated derivatives.

Environmental and Toxicological Profiles

However, its hydroxyl group may increase biodegradability compared to fully fluorinated PFCs.

Reactivity and Functionalization

  • The hydroxyl group enables further functionalization (e.g., esterification), a feature absent in fully fluorinated PAHs.
  • Fluorine substitution at positions 2,3,9,10 directs electrophilic attacks to less hindered positions, contrasting with non-fluorinated analogs, which exhibit uniform reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL, and how do fluorination steps influence yield and purity?

  • Methodological Answer : Fluorinated polycyclic aromatics like this compound often require multi-step syntheses starting from halogenated precursors. For example, fluorobenzene derivatives can undergo electrophilic substitution followed by reduction and cyclization (e.g., as demonstrated in tetrafluoroindole synthesis via hexafluorobenzene ). Fluorination efficiency depends on reaction conditions (e.g., temperature, catalyst) and precursor reactivity. Yield optimization may involve iterative purification via column chromatography or recrystallization, monitored by HPLC or NMR.

Q. How should researchers characterize the electronic structure and regioselectivity of fluorination in this compound?

  • Methodological Answer : Use X-ray crystallography to resolve spatial fluorination patterns and confirm regioselectivity. Pair with computational methods like density-functional theory (DFT) to model electron density distribution, as described in Lee-Yang-Parr correlation-energy frameworks . Nuclear magnetic resonance (NMR) with 19F^{19}\text{F} probes can validate substituent effects on aromatic ring electron density.

Q. What analytical techniques are critical for assessing purity and stability under ambient conditions?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) to evaluate thermal stability and differential scanning calorimetry (DSC) for phase transitions. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. For purity, combine gas chromatography-mass spectrometry (GC-MS) with elemental analysis. Safety protocols for fluorinated compounds (e.g., handling degradation byproducts) should align with guidelines for similar perfluorinated substances .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in electron-transfer processes?

  • Methodological Answer : Apply hybrid DFT functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Compare computed ionization potentials/electron affinities with experimental cyclic voltammetry data. For correlation-energy corrections, integrate Laplacian-based approaches as in the Colle-Salvetti method .

Q. What experimental designs resolve contradictions in reported solubility or aggregation behavior of fluorinated pentacene derivatives?

  • Methodological Answer : Conduct systematic solubility studies in fluorophobic/philic solvents (e.g., perfluorodecalin vs. THF) using dynamic light scattering (DLS) to detect aggregation. Cross-validate with small-angle X-ray scattering (SAXS). Discrepancies may arise from trace impurities or solvent polarity effects, requiring rigorous solvent drying and degassing protocols .

Q. How does fluorination impact charge transport properties in thin-film applications?

  • Methodological Answer : Fabricate thin films via spin-coating or vacuum deposition. Measure charge-carrier mobility using field-effect transistor (FET) architectures. Correlate fluorination-induced crystallographic changes (from grazing-incidence XRD) with mobility trends. Compare with non-fluorinated analogs to isolate substituent effects.

Key Methodological Considerations

  • Contradictions in Data : Fluorinated compounds often exhibit unpredictable solubility due to varying fluorophilicity; replicate studies under identical conditions .
  • Safety : Degradation of fluorinated aromatics may release toxic perfluoroalkyl substances (PFAS); implement fume hood protocols and waste disposal per SDS guidelines .
  • Computational Limits : DFT models may underestimate steric effects in crowded fluorination patterns; supplement with molecular dynamics simulations.

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